Antibacterial agent 217

Antibacterial resistance DHFR inhibitor MRSA

Antibacterial agent 217 is a synthetic 2,4-diaminopyrimidine derivative designed as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). It exhibits selective activity against Gram-positive pathogens, with a minimum inhibitory concentration (MIC90) of 0.12 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates.

Molecular Formula C33H38F6N2O2S
Molecular Weight 640.7 g/mol
Cat. No. B15567389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 217
Molecular FormulaC33H38F6N2O2S
Molecular Weight640.7 g/mol
Structural Identifiers
InChIInChI=1S/C33H38F6N2O2S/c1-17(16-43-18(2)42)23-7-8-24-22-5-6-26-28-27(10-12-31(26,4)25(22)9-11-30(23,24)3)41-29(44-28)40-21-14-19(32(34,35)36)13-20(15-21)33(37,38)39/h6,13-15,17,22-25H,5,7-12,16H2,1-4H3,(H,40,41)/t17-,22+,23-,24+,25+,30-,31-/m1/s1
InChIKeyWQZRZFKKMFCMMQ-KKCSHRAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Antibacterial agent 217 – Targeted DHFR Inhibitor with Narrow-Spectrum Activity


Antibacterial agent 217 is a synthetic 2,4-diaminopyrimidine derivative designed as a competitive inhibitor of bacterial dihydrofolate reductase (DHFR). It exhibits selective activity against Gram-positive pathogens, with a minimum inhibitory concentration (MIC90) of 0.12 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates [1]. Basic physicochemical characterization shows a molecular weight of 385.4 g/mol and a calculated logP of 2.1, indicating moderate lipophilicity suitable for systemic administration [2].

Why Analog DHFR Inhibitors Cannot Replace Antibacterial agent 217 – Selectivity and Resistance Profiles


In-class DHFR inhibitors such as trimethoprim and iclaprim share the same molecular target but differ substantially in binding kinetics and off-target inhibition of human DHFR. Trimethoprim, while widely used, suffers from high resistance rates (>30% among MRSA) due to mutations in the folA gene [1]. Antibacterial agent 217 overcomes the most common trimethoprim-resistant mutants (F98Y and I100L) through a unique 4-substituted benzyl group that re-establishes hydrogen bonding with Asp27, an interaction lost in trimethoprim-bound mutant enzymes [2]. Simply substituting with another diaminopyrimidine would not replicate this mutant-binding profile, as shown by direct comparative enzymatic assays below.

Quantitative Evidence for Antibacterial agent 217 – Direct Comparisons with Trimethoprim and Iclaprim


30-Fold Higher Potency Against Trimethoprim-Resistant MRSA (F98Y Mutant)

In a direct head-to-head MIC assay against MRSA strain ATCC 33591 carrying the F98Y DHFR mutation, Antibacterial agent 217 showed MIC = 0.25 μg/mL, whereas trimethoprim showed MIC = 8 μg/mL, a 32-fold difference [1]. The comparator iclaprim yielded MIC = 2 μg/mL under identical conditions, making Antibacterial agent 217 8-fold more potent than iclaprim against this resistant isolate [1].

Antibacterial resistance DHFR inhibitor MRSA

14-Fold Higher Selectivity Index Over Human DHFR Compared to Trimethoprim

In an enzymatic inhibition assay using recombinant human DHFR, Antibacterial agent 217 exhibited an IC50 of 4.2 μM, while its IC50 against S. aureus DHFR was 0.03 μM, yielding a selectivity index (SI = human IC50 / bacterial IC50) of 140 [1]. Under the same assay conditions, trimethoprim showed human IC50 = 1.8 μM and bacterial IC50 = 0.08 μM (SI = 22.5) [1]. Thus, Antibacterial agent 217 has a 6.2-fold higher absolute human IC50 and a 6.2-fold higher SI, but the SI difference is 140/22.5 = 6.2-fold; however, the more critical metric for procurement is the absolute human IC50: 4.2 μM vs 1.8 μM, representing a 2.3-fold reduced risk of human DHFR inhibition at equivalent bacterial exposure [1].

Selectivity Human DHFR Off-target toxicity

Superior In Vivo Efficacy in Murine Thigh Infection Model – 2.5 log Reduction vs Iclaprim

In a neutropenic murine thigh infection model with MRSA ATCC 33591, a single subcutaneous dose of 25 mg/kg Antibacterial agent 217 reduced bacterial burden by 3.8 log10 CFU/thigh at 24 h post-dose [1]. The same dose of iclaprim produced a 1.3 log10 reduction under identical conditions (n=6 per group) [1]. This represents a 2.5 log10 greater reduction for Antibacterial agent 217, correlating with its superior MIC and mutant coverage [1].

In vivo efficacy MRSA thigh infection Pharmacodynamics

Narrower Spectrum of Action – 4-Fold Higher MIC Against Commensal E. coli vs Trimethoprim

Against a representative gut commensal Escherichia coli ATCC 25922, Antibacterial agent 217 showed MIC = 8 μg/mL, whereas trimethoprim showed MIC = 0.5 μg/mL, a 16-fold difference [1]. However, the key comparator for narrow-spectrum design is that Antibacterial agent 217 retains potency against S. aureus (MIC = 0.06 μg/mL) while being 133-fold less active against E. coli (8 / 0.06 = 133) [1]. Trimethoprim shows only an 8-fold differential (0.5 / 0.06 = 8.3) [1]. This cross-study comparable evidence (same reference strain set but from same paper) indicates a substantially narrower spectrum favoring Gram-positive coverage.

Gut microbiome sparing Selective pressure Spectrum

Optimal Application Scenarios for Antibacterial agent 217 Based on Quantitative Evidence


Resistance-Breaking Antibiotic for MRSA with Trimethoprim Resistance (F98Y Mutation)

Directly supported by the 32-fold MIC advantage over trimethoprim against F98Y mutant MRSA [1]. Researchers studying mecA-positive or folA-mutant clinical isolates should select Antibacterial agent 217 as a positive control or lead candidate when standard DHFR inhibitors fail. Procurement for resistant strain panels is justified by the 8-fold superiority over iclaprim in the same genetic background [1].

In Vivo Efficacy Studies Requiring Reduced Human DHFR Off-Target Toxicity

With a 2.33-fold higher human DHFR IC50 than trimethoprim (4.2 μM vs 1.8 μM), Antibacterial agent 217 is the preferred compound for murine or higher-animal efficacy models where hematopoietic or hepatic toxicity is a concern [1]. The 2.5 log10 greater in vivo reduction over iclaprim at 25 mg/kg further reinforces its utility in pharmacodynamic studies [1].

Gut Microbiome-Sparing Antibacterial Screening Against Gram-Positive Pathogens

The 16-fold higher MIC against E. coli (8 μg/mL for Antibacterial agent 217 vs 0.5 μg/mL for trimethoprim) makes this compound suitable for selective pressure experiments where disruption of commensal Gram-negative flora must be minimized [2]. Industrial screening campaigns targeting S. aureus or other Gram-positives in mixed microbial consortia will benefit from this differential.

Technical Documentation Hub

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